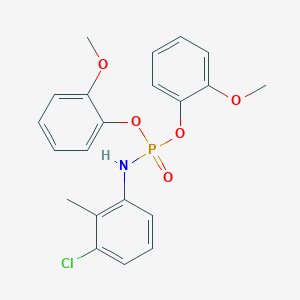
bis(2-methoxyphenyl) (3-chloro-2-methylphenyl)amidophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-methoxyphenyl) (3-chloro-2-methylphenyl)amidophosphate, commonly known as OCP, is a widely used organophosphorus compound. It is a white crystalline solid that is soluble in water and organic solvents. OCP is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. As a result, OCP has been extensively studied for its potential use as a pesticide and nerve agent.
Mécanisme D'action
OCP works by inhibiting acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, OCP causes an accumulation of acetylcholine in the nervous system, leading to overstimulation of the nervous system and ultimately death.
Biochemical and Physiological Effects:
OCP has a number of biochemical and physiological effects on the body. Its primary effect is on the nervous system, where it causes overstimulation and ultimately death. Additionally, OCP has been shown to have effects on the cardiovascular and respiratory systems, as well as the liver and kidneys.
Avantages Et Limitations Des Expériences En Laboratoire
OCP has a number of advantages and limitations for use in lab experiments. Its primary advantage is its potency as an inhibitor of acetylcholinesterase, which makes it a useful tool for studying the nervous system. However, OCP is also highly toxic and must be handled with care. Additionally, OCP is not specific to acetylcholinesterase and can inhibit other enzymes, which can complicate experimental results.
Orientations Futures
There are a number of potential future directions for research on OCP. One area of interest is in developing more specific inhibitors of acetylcholinesterase that do not have the toxic effects of OCP. Additionally, there is interest in studying the potential use of OCP as a treatment for certain neurological disorders. Finally, there is ongoing research into the development of new pesticides that are less toxic to humans and the environment.
Méthodes De Synthèse
OCP can be synthesized by reacting 3-chloro-2-methylphenol with bis(2-methoxyphenyl)amine and phosphorus oxychloride. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is purified by recrystallization from an appropriate solvent.
Applications De Recherche Scientifique
OCP has been extensively studied for its potential use as a pesticide and nerve agent. It is highly toxic to insects and other pests, and as such, has been used in a variety of agricultural settings. Additionally, OCP has been studied as a potential chemical weapon due to its ability to disrupt the nervous system.
Propriétés
IUPAC Name |
N-bis(2-methoxyphenoxy)phosphoryl-3-chloro-2-methylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClNO5P/c1-15-16(22)9-8-10-17(15)23-29(24,27-20-13-6-4-11-18(20)25-2)28-21-14-7-5-12-19(21)26-3/h4-14H,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DECJDGHLBDKVQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NP(=O)(OC2=CC=CC=C2OC)OC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClNO5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-bis(2-methoxyphenoxy)phosphoryl-3-chloro-2-methylaniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[(butylamino)carbonyl]phenyl}-2-(methylthio)benzamide](/img/structure/B4969759.png)
![2-amino-4-[4-(2-chloro-4-nitrophenoxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4969772.png)
![6-ethyl-6-methyl-7-oxo-5,7,9,10-tetrahydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazoline-10-carboxylic acid](/img/structure/B4969776.png)
![methyl 4-chloro-3-({N-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4969787.png)
![2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)thio]methyl}-4-{1-[(4-ethoxyphenyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4969796.png)
![N-[4-(aminosulfonyl)phenyl]-6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinesulfonamide](/img/structure/B4969800.png)

![3-isopropoxy-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B4969802.png)
![4-[(phenylsulfonyl)amino]-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B4969807.png)
![(3-chloro-4,5-dimethoxybenzyl)({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B4969815.png)
![1-(4-{4-[(5-bromo-2-furyl)methyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4969826.png)
![(2R*,6S*)-4-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B4969827.png)

![N-(3-chlorobenzyl)-3-[1-(1H-tetrazol-1-ylacetyl)-4-piperidinyl]propanamide](/img/structure/B4969843.png)